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Abstract

STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway,
a critical regulator of ion homeostasis and blood pressure.[1][2] Discovered through a high-
throughput screening of approximately 17,000 compounds, STOCK2S-26016 demonstrates
inhibitory activity against WNK1 and WNK4 kinases.[3][4] Its mechanism of action involves the
disruption of the protein-protein interaction between WNK kinases and the Ste20-related
proline-alanine-rich kinase (SPAK), a downstream effector. This inhibition subsequently
attenuates the phosphorylation of the Na-K-ClI cotransporter 1 (NKCC1) and the Na-Cl
cotransporter (NCC), key ion transporters involved in vascular tone and renal salt handling.
Furthermore, STOCK2S-26016 has been shown to inhibit the migration and invasion of cancer
cells in vitro, suggesting its potential therapeutic application beyond hypertension. This guide
provides a comprehensive overview of the discovery, characterization, and key experimental
protocols related to STOCK2S-26016.

Physicochemical Properties and Quantitative Data

STOCK2S-26016 is a potent inhibitor of the WNK signaling pathway with distinct
physicochemical characteristics and biological activities.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b2633875?utm_src=pdf-interest
https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7665214/
https://pubmed.ncbi.nlm.nih.gov/23981180/
https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5346417/
https://patents.google.com/patent/WO2020072386A1/en
https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2633875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Reference(s)
7-Ethoxy-N3-(2-

Chemical Name furanylmethyl)-3,9-
acridinediamine

Molecular Formula C20H19N302

Molecular Weight 333.38 g/mol

CAS Number 332922-63-1

Purity >98% (HPLC)

- Soluble to 100 mM in DMSO

Solubility )
and 50 mM in ethanol

Storage Store at -20°C

Biological Activity Value Reference(s)

IC50 (WNK4) 16 uM

IC50 (WNK1) 34.4 uM

Mechanism of Action and Signaling Pathway

STOCK2S-26016 exerts its inhibitory effect on the WNK signaling pathway by targeting the
interaction between WNK kinases (WNK1 and WNK4) and SPAK/OSR1 (Oxidative Stress
Responsive 1) kinases. WNK kinases activate SPAK/OSR1 through phosphorylation, which in
turn phosphorylates and activates downstream ion cotransporters such as NKCC1 and NCC.
STOCK2S-26016 binds to the conserved C-terminal (CCT) domain of SPAK, preventing its
interaction with WNK kinases and thereby inhibiting the entire signaling cascade.
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Caption: WNK signaling pathway and the inhibitory action of STOCK2S-26016.

Experimental Protocols

This section details the key experimental methodologies used in the discovery and
characterization of STOCK2S-26016.

Discovery: High-Throughput Screening via
Fluorescence Correlation Spectroscopy (FCS)
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STOCK2S-26016 was identified from a chemical library screen designed to find inhibitors of the
WNK-SPAK interaction.
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Caption: Workflow for the Fluorescence Correlation Spectroscopy (FCS) screening.

Protocol:

» Reagent Preparation:
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o Synthesize and fluorescently label a peptide derived from a WNK kinase containing the
SPAK-binding motif.

o Express and purify the recombinant C-terminal domain (CCT) of SPAK.
e Assay Setup:

o In a multi-well plate, mix the fluorescently labeled WNK peptide and the recombinant
SPAK CCT domain in a suitable buffer.

o Add individual compounds from the chemical library to each well.
e FCS Measurement:

o Measure the diffusion time of the fluorescently labeled WNK peptide in each well using a
fluorescence correlation spectrometer. An increase in diffusion time indicates binding to
the larger SPAK CCT domain.

o Hit Identification:

o Identify compounds that cause a decrease in the diffusion time of the fluorescent peptide,
indicating a disruption of the WNK-SPAK interaction. STOCK2S-26016 was identified as a
reproducible hit in this screen.

Cellular Assay: Inhibition of SPAK, NKCC1, and NCC

Phosphorylation

The inhibitory activity of STOCK2S-26016 on the WNK signaling pathway was confirmed in
cellular models.

Cell Culture and Treatment:

e Cell Lines: Mouse vascular smooth muscle cells (MOVAS) and mouse distal convoluted
tubule (mMDCT) cells are suitable models.

e Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified
atmosphere of 5% CO2.
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e Hypotonic Shock: To activate the WNK pathway, expose cells to a hypotonic medium (e.g., a
1:1 dilution of regular medium with sterile water) for a specified time (e.g., 30 minutes).

« Inhibitor Treatment: Pre-incubate cells with varying concentrations of STOCK2S-26016 (e.g.,
25-200 uM) for a designated period (e.g., 10-30 minutes) before hypotonic shock.

Western Blotting Protocol:

o Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse
with RIPA buffer supplemented with protease and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel
and transfer to a PVDF membrane.

¢ Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline
with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

¢ Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary
antibodies specific for phosphorylated SPAK (p-SPAK), phosphorylated NKCC1 (p-NKCC1),
phosphorylated NCC (p-NCC), and total protein controls.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

» Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

In Vitro Cancer Cell Migration and Invasion Assays

The anti-metastatic potential of STOCK2S-26016 was assessed using transwell assays.

Protocol:
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e Cell Culture: Culture a relevant cancer cell line (e.g., breast cancer cell line) in appropriate
media.

o Transwell Setup:

o For invasion assays, coat the upper chamber of a transwell insert (8 um pore size) with a
thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

o Cell Seeding:
o Starve the cancer cells in serum-free medium for 24 hours.

o Resuspend the cells in serum-free medium containing various concentrations of
STOCK2S-26016 and seed them into the upper chamber of the transwell insert.

o Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower
chamber.

 Incubation: Incubate the plate at 37°C for a period that allows for cell migration or invasion
(e.g., 24-48 hours).

e Quantification:
o Remove non-migrated/invaded cells from the top of the membrane with a cotton swab.

o Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and
stain with crystal violet.

o Count the stained cells in multiple fields of view under a microscope to quantify cell
migration/invasion.

Conclusion

STOCK2S-26016 is a valuable research tool for studying the WNK signaling pathway and its
role in various physiological and pathological processes. Its discovery through a novel FCS-
based screening method highlights the potential for identifying inhibitors of protein-protein
interactions. The well-characterized inhibitory effects on the WNK-SPAK-NCC/NKCC1 axis and
its demonstrated anti-migratory and anti-invasive properties in cancer cells open avenues for
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further investigation into its therapeutic potential for hypertension and oncology. The detailed
protocols provided in this guide are intended to facilitate further research and application of this
potent WNK signaling inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and
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[https://www.benchchem.com/product/b2633875#discovery-and-characterization-of-stock2s-
26016]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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